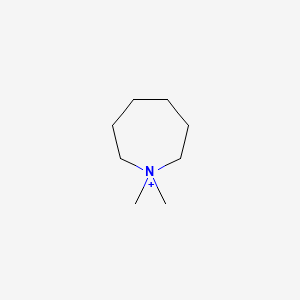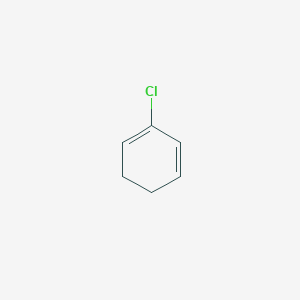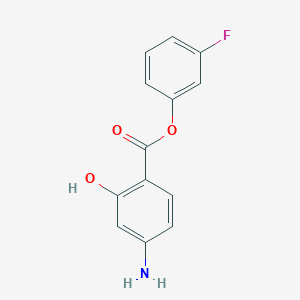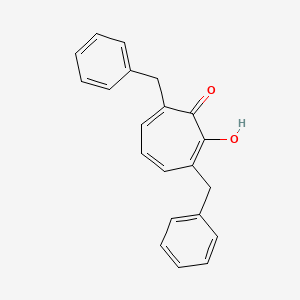
1H-Azepinium, hexahydro-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepinium, hexahydro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18N+ It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Azepinium, hexahydro-1,1-dimethyl- typically involves the reaction of hexahydroazepine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methylation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Análisis De Reacciones Químicas
1H-Azepinium, hexahydro-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various addition products
Aplicaciones Científicas De Investigación
1H-Azepinium, hexahydro-1,1-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1H-Azepinium, hexahydro-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Azepinium, hexahydro-1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine structure but lacks the dimethyl substitution.
Hexahydro-1H-azepin-1-amine: Another similar compound with a hexahydroazepine core but different functional groups.
1-Aminohexahydroazepine: Similar in structure but with an amino group instead of the dimethyl substitution
Propiedades
Número CAS |
54627-86-0 |
|---|---|
Fórmula molecular |
C8H18N+ |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
1,1-dimethylazepan-1-ium |
InChI |
InChI=1S/C8H18N/c1-9(2)7-5-3-4-6-8-9/h3-8H2,1-2H3/q+1 |
Clave InChI |
DTAFFHPSEGEQRY-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)



![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
